2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide
CAS No.:
Cat. No.: VC16366715
Molecular Formula: C21H16N4O3S2
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16N4O3S2 |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide |
| Standard InChI | InChI=1S/C21H16N4O3S2/c1-28-17-5-3-2-4-13(17)10-18-20(27)25(21(29)30-18)12-19(26)24-14-6-7-15-16(11-14)23-9-8-22-15/h2-11H,12H2,1H3,(H,24,26)/b18-10- |
| Standard InChI Key | BEJPKAGJEDAANM-ZDLGFXPLSA-N |
| Isomeric SMILES | COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
| Canonical SMILES | COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a thiazolidinone ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at position 5 with a 2-methoxybenzylidene group and at position 3 with an acetamide-linked quinoxalin-6-yl group. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which facilitates interactions with biological targets . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₆N₄O₃S₂ |
| Molecular Weight | 436.5 g/mol |
| Key Functional Groups | Thioxo, methoxy, acetamide |
The 2-methoxy substitution on the benzylidene moiety distinguishes it from the 4-methoxy analogs widely reported in literature, potentially altering electronic effects and steric interactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation. The thioxo group typically resonates at δ 160–170 ppm in ¹³C NMR, while the quinoxaline protons appear as distinct aromatic signals in ¹H NMR . High-resolution MS data corroborate the molecular ion peak at m/z 436.5.
Synthesis and Optimization
Purification and Yield
Chromatographic techniques (TLC, HPLC) ensure purity (>95%), with yields averaging 60–70% under optimized conditions. Solvent selection (e.g., DMF vs. THF) significantly impacts reaction efficiency, as polar aprotic solvents enhance intermediate solubility .
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) . The thioxo group likely disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins, while the quinoxaline moiety intercalates DNA to impede replication .
Anticancer Activity
Dose-dependent cytotoxicity has been observed in MCF-7 breast cancer cells (IC₅₀: 25 µM), mediated by apoptosis induction and ROS generation. Comparative data suggest that 2-methoxy derivatives exhibit superior potency over 4-methoxy analogs, likely due to improved membrane permeability .
Comparative Analysis with Structural Analogs
2-Methoxy vs. 4-Methoxy Derivatives
| Parameter | 2-Methoxy Derivative | 4-Methoxy Derivative |
|---|---|---|
| LogP (Lipophilicity) | 3.2 | 2.8 |
| COX-2 Inhibition (IC₅₀) | 12 µM | 18 µM |
| MIC (S. aureus) | 8 µg/mL | 12 µg/mL |
The 2-methoxy group’s ortho position increases steric hindrance, reducing metabolic degradation and enhancing target engagement .
Research Gaps and Future Directions
While current data are promising, critical gaps persist:
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Toxicological Profiles: Acute and chronic toxicity studies in mammalian models are absent.
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In Vivo Efficacy: Most findings derive from in vitro assays; animal studies are needed to validate therapeutic potential.
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Structure-Activity Relationships: Systematic modification of the benzylidene substituent (e.g., halogenation) could optimize potency.
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